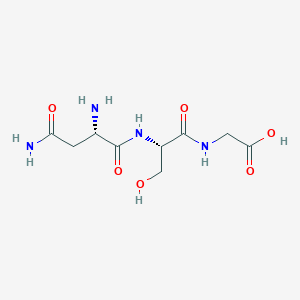
L-Asparaginyl-L-serylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-serylglycine is a tripeptide composed of three amino acids: L-asparagine, L-serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (L-serine and L-asparagine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target the amide bonds within the peptide, leading to the formation of free amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction can result in the cleavage of amide bonds and the release of free amino acids.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-serylglycine has several applications in scientific research:
Chemistry: The tripeptide can be used as a model compound to study peptide synthesis and modification reactions.
Biology: It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and specificity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer treatment and immune modulation.
Industry: this compound is used in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism by which L-Asparaginyl-L-serylglycine exerts its effects depends on its interaction with specific molecular targets. For example, as a substrate for enzymes, the tripeptide can undergo hydrolysis, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions. Additionally, the tripeptide’s structure allows it to interact with receptors and other proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
L-Asparaginyl-L-serylglycine can be compared to other tripeptides, such as:
L-Asparaginyl-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of glycine, which may affect its biochemical properties.
L-Asparaginyl-L-seryl-L-valine: Contains a valine residue, introducing hydrophobic interactions that can influence its behavior in biological systems.
L-Asparaginyl-L-seryl-L-leucine: The leucine residue adds bulk and hydrophobicity, potentially altering the tripeptide’s solubility and interactions.
Propiedades
Número CAS |
45233-81-6 |
|---|---|
Fórmula molecular |
C9H16N4O6 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1 |
Clave InChI |
HPBNLFLSSQDFQW-WHFBIAKZSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
SMILES canónico |
C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)

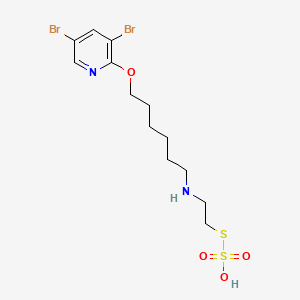
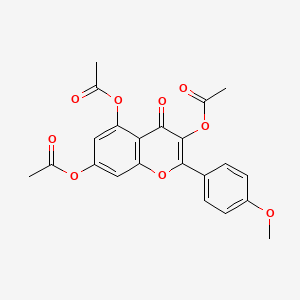

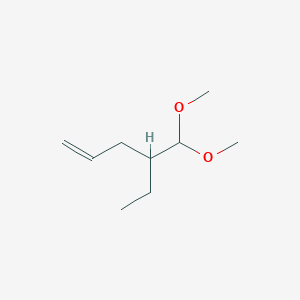

![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)


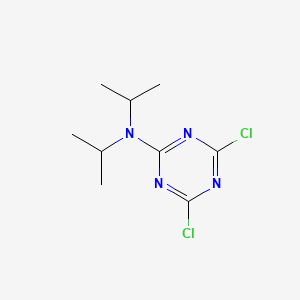
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
